

Introduction to Nuclear Receptor 5A2 (NR5A2)

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Compound of Interest		
Compound Name:	ML179	
Cat. No.:	B15561047	Get Quote

Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), also known as Liver Receptor Homolog-1 (LRH-1), is an orphan nuclear receptor that plays a critical role as a transcription factor in a variety of biological processes.[1] It is essential during early embryonic development, particularly for the stem-like properties of the epiblast and for the proper formation of endoderm-derived organs like the liver and pancreas.[1][2] NR5A2 binds to DNA as a monomer and regulates the expression of target genes involved in cholesterol and bile acid synthesis, as well as morphogenesis.[1]

NR5A2's involvement extends to the regulation of cell proliferation, differentiation, and pluripotency.[3][4][5] It has been identified as a key node in the regulatory networks that control the fate of neural stem cells, synchronizing cell-cycle exit with the induction of neurogenesis.[3] [6] Furthermore, NR5A2 has been implicated in the progression of several types of cancer, where its role can be context-dependent. For instance, it can promote malignancy in cutaneous squamous cell carcinoma through the Wnt/β-catenin signaling pathway, while in nervous system malignancies, high expression levels of NR5A2 are associated with a favorable prognosis, suggesting a tumor-suppressor role.[7][8] Given its diverse and critical functions, NR5A2 is a significant target for therapeutic intervention.

ML179: A Chemical Probe for NR5A2

ML179 is a small molecule identified as an inverse agonist for NR5A2.[9] As a chemical probe, it serves as a critical tool for researchers to selectively modulate the activity of NR5A2, enabling the study of its biological functions and its potential as a drug target. Chemical probes like **ML179** are essential for validating the roles of proteins in cellular and in vivo systems. The



discovery of **ML179** provides a means to pharmacologically inhibit NR5A2 activity and investigate the downstream consequences.

Data Presentation

The following tables summarize the available quantitative data for **ML179**.

Table 1: Biochemical and Cellular Activity of ML179

Probe ID	Compound ID	SID	Potency (µM)	Activity	Stability
PROBE #2	ML179	92092843	3.9	Inverse Agonist	> 48 hr

Data sourced from the NIH Molecular Libraries Program Probe Reports.[9]

Table 2: Selectivity and Off-Target Profile

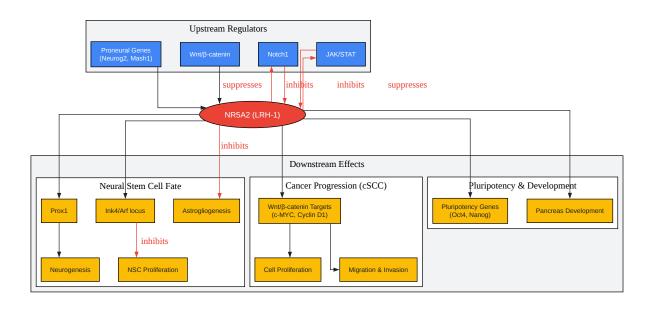
Information regarding the comprehensive selectivity profile of **ML179** against a broad panel of targets (e.g., other nuclear receptors, kinases) is not detailed in the provided search results. For a chemical probe, high selectivity is crucial to ensure that observed biological effects are due to the modulation of the intended target, NR5A2, and not off-target activities.

Table 3: Physicochemical and Pharmacokinetic Properties

Detailed in vivo pharmacokinetic properties of **ML179**, such as absorption, distribution, metabolism, and excretion (ADME), are not available in the provided search results. Such data is critical for assessing a probe's suitability for in vivo studies.

Mandatory Visualizations NR5A2 Signaling Pathways



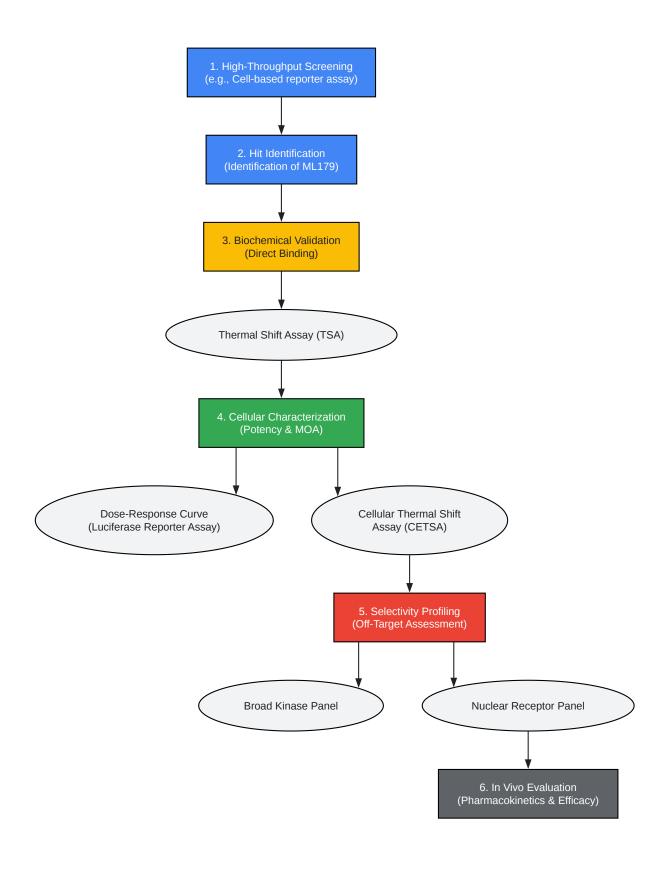


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Caption: Simplified signaling network of NR5A2, showing key upstream regulators and downstream cellular processes.

Experimental Workflow for Probe Characterization



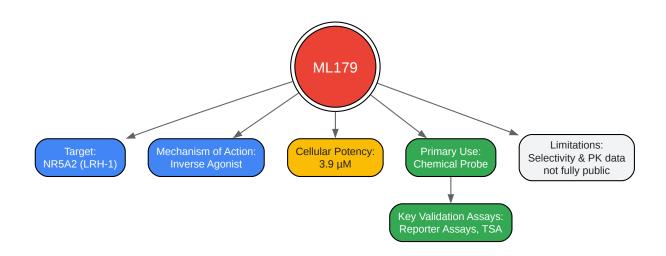


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Caption: General workflow for the identification and characterization of a chemical probe like **ML179**.

ML179 Chemical Probe Properties



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Caption: Summary of the core properties and characteristics of **ML179** as a chemical probe for NR5A2.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments used to characterize **ML179** are typically found in the primary publication's supplementary information. Below are representative methodologies for the key assays used in the validation of such a probe.

Dual-Luciferase Reporter Assay for NR5A2 Activity

This assay is used to measure the ability of a compound to modulate the transcriptional activity of NR5A2 in a cellular context.[10]

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing a Firefly luciferase gene downstream of a promoter with NR5A2 response elements. The second is a control plasmid containing a Renilla luciferase gene under a constitutive promoter,



used to normalize for transfection efficiency and cell viability.[11] An inverse agonist like **ML179** will decrease the basal luciferase signal.

Methodology:

- Cell Culture and Transfection:
 - Seed mammalian cells (e.g., HEK293T or a relevant cell line like HepG2) in 96-well plates.
 - Transfect cells with an expression vector for full-length NR5A2, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
 - Incubate for 20-24 hours to allow for receptor and reporter expression.[10]
- · Compound Treatment:
 - Prepare serial dilutions of ML179 in appropriate cell culture medium.
 - Remove the transfection medium from the cells and add the medium containing the different concentrations of ML179. Include a vehicle control (e.g., DMSO).
 - Incubate the cells for another 20-24 hours.[10]
- Lysis and Luminescence Reading:
 - Remove the medium and wash the cells with PBS.
 - Add 1X passive lysis buffer to each well and incubate for 5-15 minutes at room temperature to lyse the cells.[12]
 - Add the Firefly luciferase assay substrate to the lysate and measure the luminescence using a luminometer.[12]
 - Subsequently, add the Stop & Glo® reagent (which quenches the Firefly signal and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.[12]
- Data Analysis:



- o Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.
- Plot the normalized luminescence against the logarithm of the ML179 concentration and fit the data to a dose-response curve to determine the IC50 value.

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

TSA is a biophysical technique used to determine the thermal stability of a protein and assess ligand binding.[13] Binding of a ligand like **ML179** typically stabilizes the target protein, resulting in an increase in its melting temperature (Tm).[14]

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, causing an increase in fluorescence.[14][15] The temperature at which 50% of the protein is unfolded is the Tm.

Methodology:

- · Preparation:
 - Prepare a solution of purified recombinant NR5A2 protein at a working concentration (e.g.,
 2-5 μM) in a suitable assay buffer.[16]
 - Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration).
 - Prepare serial dilutions of ML179 and a vehicle control.
- Assay Setup:
 - In a 96-well or 384-well PCR plate, mix the NR5A2 protein solution, the SYPRO Orange dye, and the different concentrations of ML179 or vehicle control.
 - Seal the plate to prevent evaporation.
- Thermal Denaturation:
 - Place the plate in a real-time PCR instrument.



- Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.[15]
- Data Analysis:
 - Plot the fluorescence intensity as a function of temperature to generate melting curves.
 - The Tm is the midpoint of the transition in the melting curve, often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative.
 - The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the protein in the presence of ML179. A positive ΔTm indicates ligand binding and stabilization.

Conclusion

ML179 serves as a valuable chemical probe for investigating the biological roles of the nuclear receptor NR5A2. Its characterization as an inverse agonist with micromolar potency in cellular assays provides a foundation for its use in target validation studies.[9] However, for its optimal use as a probe, particularly in complex biological systems or in vivo models, a comprehensive public profile of its selectivity against other nuclear receptors and off-targets, as well as detailed pharmacokinetic data, would be highly beneficial. The experimental protocols and conceptual frameworks provided here offer a guide for researchers utilizing **ML179** to dissect the multifaceted functions of NR5A2.

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